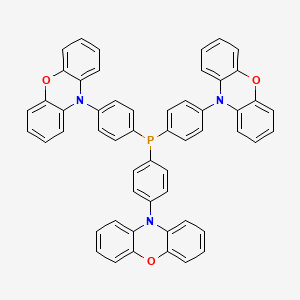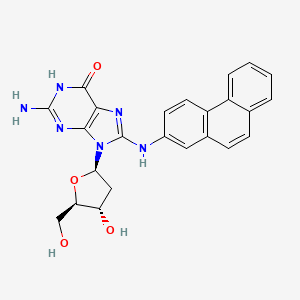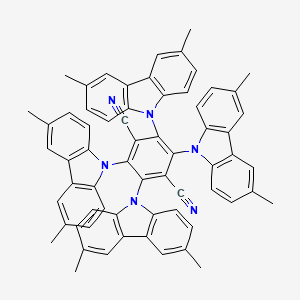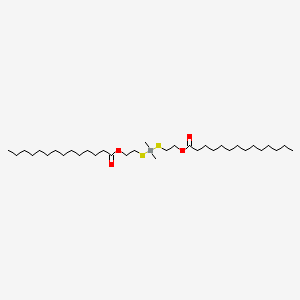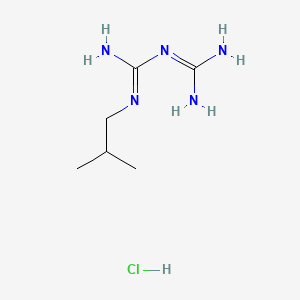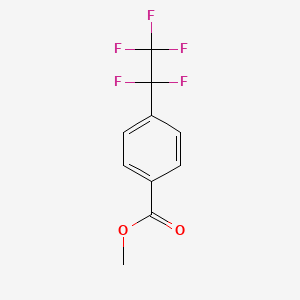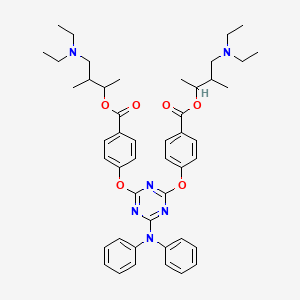
lambda3-Chloranylidenecopper; lambda3-chloranylidenesilver
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lambda3-Chloranylidenecopper and lambda3-chloranylidenesilver are organometallic compounds that contain copper and silver, respectively, bonded to a chloranylidenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver typically involves the reaction of copper or silver salts with chloranylidenyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of specific solvents and temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production of these compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: They can be reduced to form lower oxidation state species.
Substitution: The chloranylidenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state metal complexes, while substitution reactions can yield a variety of organometallic compounds with different ligands.
科学研究应用
Chemistry
In chemistry, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. Their unique electronic properties make them suitable for facilitating these reactions with high efficiency.
Biology
These compounds have potential applications in biological research, particularly in the development of new imaging agents and therapeutic compounds. Their ability to interact with biological molecules can be harnessed for targeted drug delivery and diagnostic purposes.
Medicine
In medicine, research is ongoing to explore the use of these compounds in the treatment of diseases. Their unique properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used in the production of advanced materials, including conductive polymers and nanomaterials. Their ability to form stable complexes with various ligands makes them valuable in materials science.
作用机制
The mechanism of action of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver involves their interaction with specific molecular targets. These interactions can lead to changes in the electronic structure of the compounds, facilitating various chemical reactions. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
相似化合物的比较
Similar Compounds
Lambda3-chloranylidenegold: Similar to lambda3-chloranylidenecopper and lambda3-chloranylidenesilver, but with gold as the central metal.
Lambda3-chloranylidenepalladium: Another similar compound with palladium as the central metal.
Uniqueness
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are unique due to their specific electronic properties and reactivity. Compared to their gold and palladium counterparts, they may offer different catalytic activities and stability profiles, making them suitable for specific applications in catalysis and materials science.
属性
分子式 |
AgCl3Cu2 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
silver;copper(1+);trichloride |
InChI |
InChI=1S/Ag.3ClH.2Cu/h;3*1H;;/q+1;;;;2*+1/p-3 |
InChI 键 |
BUZVTOQRRIJVEL-UHFFFAOYSA-K |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Cu+].[Cu+].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



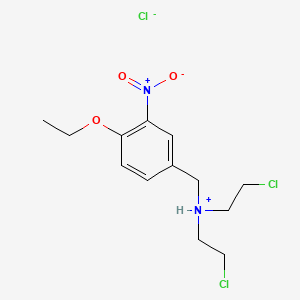
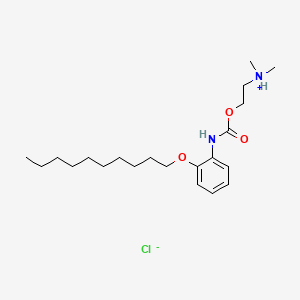
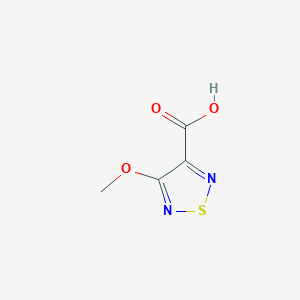

![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
